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This guide provides a comparative analysis of the kinase selectivity profile of TOS-358, a novel

covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). While specific kinome-wide

screening data for TOS-358 is not yet publicly available, this document synthesizes the current

understanding of its selectivity based on published preclinical data and compares it with other

known PI3Kα inhibitors.

Executive Summary
TOS-358 is a first-in-class covalent inhibitor of PI3Kα, targeting both wild-type and mutant

forms of the enzyme.[1][2] Preclinical data strongly suggest that TOS-358 is a highly selective

inhibitor with minimal off-target effects, a characteristic described as a "clean kinome profile".[2]

This high selectivity is a key differentiator from other PI3K inhibitors and is anticipated to result

in a wider therapeutic window and a more favorable safety profile. This guide presents the

available quantitative data for TOS-358 and provides a framework for understanding its cross-

reactivity in the context of established kinase inhibitor profiling methodologies.

Potency and Isoform Selectivity of TOS-358
TOS-358 demonstrates potent inhibition of both wild-type and a common mutant form of PI3Kα.

The available IC50 values are summarized in the table below. The high selectivity for PI3Kα

over other PI3K isoforms is a critical attribute, as off-target inhibition of other isoforms is

associated with adverse effects.
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Target IC50 (nM) Reference

PI3Kα (Wild-Type) 2.2 [2]

PI3Kα (H1047R Mutant) 4.1 [2]

Comparison with Other PI3Kα Inhibitors
To provide context for the selectivity of TOS-358, the following table includes publicly available

data for Alpelisib (a non-covalent PI3Kα inhibitor) and notes on Inavolisib (a covalent PI3Kα

inhibitor).

Inhibitor Target IC50 (nM)
Selectivity
Profile

Reference

TOS-358 PI3Kα (WT) 2.2

Reported as

highly selective

with a "clean

kinome profile"

[2]

PI3Kα (H1047R) 4.1 [2]

Alpelisib PI3Kα 5

50-fold selective

over PI3Kβ, 250-

fold over PI3Kδ,

and 50-fold over

PI3Kγ

[3]

PI3Kβ ~250 [3]

PI3Kδ ~1250 [3]

PI3Kγ ~250 [3]

Inavolisib PI3Kα -

Reported to have

high potency and

specificity for the

PI3Kα isoform

[4]
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Experimental Protocols
While the specific experimental protocol for the kinome profiling of TOS-358 has not been

publicly disclosed, a general methodology for assessing the selectivity of covalent kinase

inhibitors is outlined below. This representative protocol is based on established

chemoproteomic approaches.

Representative Protocol: Kinome-wide Covalent Inhibitor Selectivity Profiling using Mass

Spectrometry-based Chemoproteomics

1. Cell Culture and Treatment:

Human cancer cell lines relevant to the inhibitor's target are cultured to a sufficient density.

Cells are treated with the covalent inhibitor at various concentrations and for different

durations to assess target engagement and off-target binding. A vehicle control (e.g., DMSO)

is run in parallel.

2. Cell Lysis and Protein Extraction:

Following treatment, cells are harvested and lysed in a buffer containing detergents and

protease/phosphatase inhibitors to extract total cellular proteins.

3. Probe-Based Enrichment of Covalently Modified Peptides:

A "clickable" version of the covalent inhibitor, containing an alkyne or azide handle, is often

used.

Alternatively, a competitive profiling approach can be employed where the inhibitor of interest

competes with a broad-spectrum covalent probe.

The covalently modified proteins are then "clicked" to a reporter tag (e.g., biotin-azide) via

copper-catalyzed azide-alkyne cycloaddition (CuAAC).

4. Protein Digestion and Enrichment of Tagged Peptides:

The protein lysate is subjected to tryptic digestion to generate peptides.
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Biotinylated peptides (corresponding to the sites of covalent modification) are enriched using

streptavidin-coated beads.

5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

The enriched peptides are analyzed by high-resolution LC-MS/MS to identify the proteins

and the specific amino acid residues that have been covalently modified by the inhibitor.

6. Data Analysis:

The MS data is processed using specialized software to identify the modified peptides and

quantify their abundance across different treatment conditions.

The selectivity of the inhibitor is determined by comparing the occupancy of the intended

target to that of all other identified off-target proteins.

Visualizing the PI3K/Akt Signaling Pathway and
Experimental Workflow
To further illustrate the context of TOS-358's mechanism and the methods used to assess its

specificity, the following diagrams are provided.
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Caption: PI3K/Akt Signaling Pathway Inhibition by TOS-358.
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Caption: Experimental Workflow for Kinase Cross-Reactivity Profiling.
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TOS-358 is a potent and highly selective covalent inhibitor of PI3Kα. The available preclinical

data and communications from its developer indicate a "clean kinome profile," suggesting

minimal cross-reactivity with other kinases. This high degree of selectivity is a promising

feature that may translate into an improved safety profile and a wider therapeutic index

compared to less selective PI3K inhibitors. While detailed, publicly available kinome-wide

screening data is pending, the current evidence positions TOS-358 as a promising next-

generation therapeutic agent for cancers driven by PI3Kα mutations. Further clinical

investigation will be crucial to fully characterize its selectivity and clinical benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. aacrjournals.org [aacrjournals.org]

3. medchemexpress.com [medchemexpress.com]

4. roche.com [roche.com]

To cite this document: BenchChem. [TOS-358: A Comparative Analysis of Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12413905#cross-reactivity-of-tos-358-with-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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